molecular formula C10H18ClNO2 B6351720 (1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride CAS No. 1027343-52-7

(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride

Cat. No.: B6351720
CAS No.: 1027343-52-7
M. Wt: 219.71 g/mol
InChI Key: YGVZSIXHDXOKQI-COMQYEOFSA-N
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Description

(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[311]heptan-3-carboxylic acid hydrochloride is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as bicyclo[3.1.1]heptane derivatives. The reaction conditions typically involve the use of strong acids or bases, and the process may require multiple steps to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes and interactions.

  • Industry: Use in the production of specialized chemicals and materials.

Mechanism of Action

When compared to similar compounds, (1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride stands out due to its unique stereochemistry and potential applications. Similar compounds may include other bicyclic amines and carboxylic acids, but this compound's specific structure and properties make it distinct.

Comparison with Similar Compounds

  • Bicyclo[3.1.1]heptane derivatives

  • Other amino acids with similar stereochemistry

  • Related carboxylic acids

Properties

IUPAC Name

(1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-10(2)5-3-6(9(12)13)8(11)7(10)4-5;/h5-8H,3-4,11H2,1-2H3,(H,12,13);1H/t5-,6+,7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVZSIXHDXOKQI-COMQYEOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)N)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)N)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027343-52-7
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, hydrochloride (1:1), (1R,2R,3R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027343-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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